2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-methylisoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-9-5-3-2-4-8(9)6-10(13)12(7)11/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHRYJXOQUNQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=CC(=O)N1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288023 | |
| Record name | 2-Amino-1-methyl-3(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75122-66-6 | |
| Record name | 2-Amino-1-methyl-3(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75122-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-methyl-3(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 2 Amino 1 Methyl 2,3 Dihydroisoquinolin 3 One Analogs
Rational Design Principles for Dihydroisoquinolinone Derivatives
The rational design of enzyme inhibitors is a targeted approach that aims to complement and focus traditional screening methods. 182.160.97 For dihydroisoquinolinone derivatives, design principles often involve a deep understanding of the target enzyme's active site and the noncovalent binding forces at play, such as electrostatic interactions, hydrogen bonding, and hydrophobic interactions. 182.160.97
A key strategy is the use of structure-based design, which may begin with a hit compound identified through screening. nih.gov This initial structure is then optimized using computational tools like molecular docking to predict how analogs will bind within the target's active site. nih.govnih.gov Another principle is conformational restriction, where the flexibility of a molecule is reduced to lock it into a bioactive conformation, which can lead to increased lipophilicity, membrane permeability, and pharmacological activity. mdpi.com Bioisosteric replacement, the substitution of one chemical group with another that has similar physical or chemical properties, is also a common strategy to enhance potency and selectivity. nih.gov For instance, in the development of inhibitors for the p53-MDM2 interaction, a dihydroisoquinolinone hit from virtual screening was rationally derivatized, leading to a potent, low nanomolar inhibitor. nih.gov
Impact of Substituent Modifications on Molecular Interactions
Modifications to substituents on the dihydroisoquinolinone core have a profound effect on molecular interactions with biological targets. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electronic properties of the molecule and influence binding affinity. nuph.edu.uamdpi.com
Key molecular interactions influenced by these modifications include:
Hydrogen Bonding: The introduction of functional groups that can act as hydrogen bond donors or acceptors is critical. For example, in kinase inhibitors, a sulfonamide N-H group can form an anchoring hydrogen bond with a gatekeeper residue in the ATP-binding site. The strength of this bond can be modulated by para-substituted groups on an adjacent benzene (B151609) ring, thereby affecting binding affinity. nih.gov
Hydrophobic Interactions: Increasing the lipophilicity of a compound through the addition of nonpolar substituents often leads to improved potency. In a series of tetrahydroisoquinoline-based inhibitors, a clear trend of enhanced potency was observed with higher lipophilicity (clogP). nih.gov
Electrostatic and Aromatic Interactions: Aromatic rings are crucial for interacting with drug targets through π-π stacking and other forces. mdpi.com Adding electron-withdrawing groups to these rings can enhance electrostatic interactions, stabilizing the drug-receptor complex. nih.gov The position of substituents is also vital; studies on quinazoline-based inhibitors have shown that modifications at specific positions can dramatically increase inhibitory activity and selectivity. nih.gov
For example, SAR studies on quinazolinone derivatives as CDK9 inhibitors revealed that a (3-bromophenyl) moiety at position 2 significantly improved inhibitory activity, while other modifications led to a decrease in potency. mdpi.com
Conformational Analysis in Relation to Biological Response
The three-dimensional shape, or conformation, of a molecule is critical to its biological function, as it dictates how well the molecule fits into its target's binding site. Conformational analysis, therefore, is a cornerstone of drug design, including for dihydroisoquinolinone analogs. Molecules can exist as a mixture of different conformers, and it is often the case that only one conformation is biologically active.
Studies on analogs of microtubule-stabilizing agents have shown that while some degree of conformational flexibility may be permitted by the target's binding site, significant changes can negatively affect bioactivity. nih.gov The removal of a single methyl group in these complex molecules was found to increase torsional flexibility, which correlated with a loss of cytotoxic activity. nih.gov This highlights a key principle in drug design: constraining a molecule into its bioactive conformation can enhance its potency. This is often achieved by introducing rigid structural elements or specific substituents that limit free rotation. mdpi.com Computational and NMR studies are valuable tools for analyzing the conformational preferences of newly synthesized analogs and correlating them with their biological response. nih.gov
Stereochemical Considerations in Dihydroisoquinolinone Activity
Stereochemistry, the spatial arrangement of atoms within a molecule, plays a pivotal role in biological activity. nih.gov Since biological targets like enzymes and receptors are chiral themselves, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. One isomer may exhibit high potency while another is inactive or even produces off-target effects.
For this reason, the synthesis of dihydroisoquinolinone analogs often employs stereoselective methods to produce a single, desired isomer. nih.gov The biological activity of different isomers must be evaluated to determine the optimal stereochemical configuration for target engagement. nih.gov For example, research on 3-Br-acivicin isomers demonstrated that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry was crucial for uptake by the target cells, likely mediated by a specific amino acid transport system. nih.gov Molecular modeling can further illuminate the structural and stereochemical requirements for an efficient interaction with a target, guiding the design of more effective and specific therapeutic agents. nih.gov
Correlation of Structural Features with Specific Biological Potency and Selectivity
The ultimate goal of SAR studies is to draw clear correlations between specific structural features and the resulting biological potency and selectivity. This is often quantified using metrics like the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of an inhibitor required to reduce an enzyme's activity by 50%.
In the development of inhibitors based on the related tetrahydroisoquinoline scaffold, specific structural modifications have been directly linked to potency and selectivity. For instance, in a series of antitubercular agents, the nature of a linking group was found to be important; –CH₂– or –CONH– linkers were more effective than –CO– or –COCH₂– linkers, suggesting that the precise positioning of a terminal aromatic ring is critical for target binding. nih.gov
The following table illustrates SAR data for a series of 5,8-disubstituted tetrahydroisoquinoline analogs evaluated for their inhibitory activity against M. tuberculosis (MABA) and their cytotoxicity (VERO).
| Compound | Z (8-Substituent) | MABA MIC (µg/mL) | VERO IC₅₀ (µM) | clogP |
|---|---|---|---|---|
| 12 | N-Methylpiperazine | 0.79 | 14 | 5.86 |
| 52 | Piperidine | 1.8 | 12 | 6.32 |
| 53 | Morpholine (B109124) | >50 | >50 | 4.97 |
| 54 | 4-Hydroxypiperidine | 2.4 | >50 | 5.33 |
Data sourced from studies on tetrahydroisoquinoline-based inhibitors. nih.gov
This data demonstrates that the N-methylpiperazine at the 8-position (Compound 12) provided the highest potency (lowest MIC). nih.gov Replacing it with morpholine (Compound 53) led to a significant loss of activity, while the introduction of a hydroxyl group (Compound 54) retained moderate activity but greatly reduced cytotoxicity. nih.gov Such analyses are crucial for designing compounds that are both potent against their intended target and selective, with minimal effects on other cells or enzymes. frontiersin.org
Computational Chemistry and Molecular Modeling Applications
Molecular Docking for Ligand-Target Interactions and Binding Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as 2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one, and a biological target, typically a protein or enzyme. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity, which is a measure of the strength of the interaction.
In studies involving related dihydroisoquinoline derivatives, molecular docking has been successfully employed to elucidate their binding to various enzymes. For instance, docking simulations of dihydroisoquinoline derivatives into the active site of leucine (B10760876) aminopeptidase (B13392206) (LAP), an enzyme implicated in cancer, have revealed key interactions. These studies have shown that the ligand can form hydrogen bonds with specific amino acid residues, such as Gly362, and coordinate with metal ions like zinc within the active site, which is crucial for inhibitory activity. nih.gov The binding affinity, often expressed as a docking score or in units of kcal/mol, provides a quantitative measure of the interaction strength. For a series of thiopyrano[2,3-b]quinoline derivatives, binding affinities against the CB1a protein were found to be in the range of -5.3 to -6.1 kcal/mol. nih.gov
The insights gained from molecular docking can guide the rational design of more potent and selective analogs of this compound by identifying which functional groups are essential for binding and which can be modified to improve interactions.
| Compound Class | Target Protein | Representative Binding Affinity (kcal/mol) | Key Interactions |
| Dihydroisoquinoline Derivatives | Leucine Aminopeptidase (LAP) | Not specified in provided text | Hydrogen bonding with Gly362, coordination with Zn2+ ions |
| Thiopyrano[2,3-b]quinoline Derivatives | CB1a | -5.3 to -6.1 | Hydrogen bonding, residual interactions |
| Benzoheterocyclic 4-aminoquinolines | Dihydrofolate reductase-thymidylate synthase (DRTS) | Re-rank scores up to -163.607 | Hydrogen bonding |
In Silico Screening for Novel Bioactive Compounds
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be applied to discover novel bioactive compounds derived from the this compound scaffold.
The process typically begins with the generation of a virtual library of compounds that are structurally related to the parent molecule. These compounds can then be computationally screened against a specific biological target. A notable example is the in silico screening of compounds with a 3,4-dihydroisoquinoline (B110456) scaffold to identify novel inhibitors of leucine aminopeptidase. nih.gov In such a study, large databases of chemical compounds are filtered based on physicochemical properties, such as Lipinski's "rule of five," to select for drug-like molecules. These selected compounds are then docked into the active site of the target protein, and their binding affinities are calculated.
The top-scoring compounds from the virtual screen are then considered for further experimental validation. This approach significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, thereby accelerating the drug discovery process. For instance, a virtual screening of the ZINC and PubChem databases for compounds with a 3,4-dihydroisoquinoline core resulted in the identification of several potential LAP inhibitors with docking scores ranging from -25.18 to -51.72. nih.gov
Quantum Chemical Studies on Reactivity and Stability
Quantum chemical studies, utilizing methods such as Density Functional Theory (DFT), provide detailed insights into the electronic structure, reactivity, and stability of molecules like this compound. These calculations can determine a variety of molecular properties, known as quantum chemical descriptors, that are crucial for understanding a compound's behavior.
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is an important indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.
| Compound Class | Method | Key Quantum Chemical Descriptors Calculated |
| Dihydrothieno[2,3-c]isoquinolines | DFT/B3LYP/6-311++G(d,p) | EHOMO, ELUMO, Energy gap (Egap), Ionization potential (I), Chemical potential (μ), Global hardness (η), Global softness (σ) |
| 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Derivatives | DFT | Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEPS), Electronegativity (χ), Chemical hardness (η), Global softness (σ) |
Prediction of Molecular Conformation and Dynamics
Understanding the three-dimensional structure and conformational flexibility of this compound is crucial for comprehending its biological activity. Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time.
MD simulations can provide a detailed picture of the conformational changes that a molecule undergoes, as well as its interactions with its environment, such as a solvent or a biological receptor. In the context of drug design, MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site and identify the key interactions that are maintained throughout the simulation.
Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the radius of gyration (Rg), which indicates the compactness of the molecule or complex. For example, MD simulations of 2-aminoquinoline (B145021) derivatives in complex with their target proteins have been performed for 100 nanoseconds to confirm the stability of the docked poses. nih.gov Such studies provide a more dynamic and realistic view of the molecular interactions compared to the static picture provided by molecular docking alone.
Biosynthetic Pathways of Isoquinoline and Dihydroisoquinolinone Alkaloids
Traditional Biosynthetic Precursors (e.g., Tyrosine-derived)
The vast majority of isoquinoline (B145761) alkaloids are derived from the aromatic amino acid L-tyrosine. biocyclopedia.comnih.gov This precursor undergoes a series of enzymatic transformations to yield the core isoquinoline scaffold. The initial steps involve the conversion of tyrosine into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. biocyclopedia.comfrontiersin.org
The formation of dopamine from tyrosine can occur through two primary routes. The first involves the hydroxylation of tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) by tyrosine hydroxylase, followed by decarboxylation by DOPA decarboxylase. mdpi.com Alternatively, tyrosine can be first decarboxylated by tyrosine decarboxylase (TyDC) to produce tyramine, which is then hydroxylated to dopamine. mdpi.comresearchgate.net
The second precursor, 4-hydroxyphenylacetaldehyde, is also derived from tyrosine. This conversion is thought to proceed via transamination of tyrosine to 4-hydroxyphenylpyruvic acid, followed by decarboxylation. researchgate.net
The crucial step in the formation of the isoquinoline skeleton is the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde. This reaction is catalyzed by the enzyme norcoclaurine synthase (NCS), which yields (S)-norcoclaurine, the central precursor for almost all benzylisoquinoline alkaloids. biocyclopedia.comnih.govoup.com From (S)-norcoclaurine, a series of modifications, including O-methylation, N-methylation, and hydroxylation, lead to the vast diversity of isoquinoline alkaloids. frontiersin.orgresearchgate.net
| Precursor | Intermediate | Key Enzyme(s) | Resulting Building Block |
| L-Tyrosine | L-DOPA | Tyrosine hydroxylase, DOPA decarboxylase | Dopamine |
| L-Tyrosine | Tyramine | Tyrosine decarboxylase, Tyramine hydroxylase | Dopamine |
| L-Tyrosine | 4-Hydroxyphenylpyruvic acid | Tyrosine aminotransferase | 4-Hydroxyphenylacetaldehyde |
Novel Biosynthetic Routes and Alternative Precursors (e.g., Tryptophan-derived)
While tyrosine is the predominant precursor for isoquinoline alkaloids, the vast chemical diversity of natural products suggests the possibility of alternative biosynthetic origins. Research into novel pathways has revealed that other amino acids, such as tryptophan, can serve as precursors for certain classes of alkaloids that may share structural similarities with isoquinolines.
For instance, tryptophan is the well-established precursor for a wide array of indole (B1671886) alkaloids. biocyclopedia.comepharmacognosy.com Interestingly, there is evidence of major rearrangement reactions that can convert the indole ring system of tryptophan into a quinoline (B57606) ring, which is a structural isomer of isoquinoline. biocyclopedia.com This highlights the metabolic plasticity within organisms to generate diverse chemical scaffolds from a limited set of precursors.
A notable exception to the tyrosine-centric biosynthesis of isoquinolines was discovered in the bacterium Streptomyces albus Del14. nih.gov In this organism, the isoquinolinequinone alkaloid mansouramycin D was found to be derived from tryptophan, not tyrosine. nih.gov This finding represents a novel biosynthetic route to the isoquinoline scaffold and underscores that alternative pathways, while rare, do exist in nature. nih.gov However, a tryptophan-derived pathway for dihydroisoquinolinone alkaloids in plants has not been reported.
The biosynthesis of some alkaloids also involves the late-stage incorporation of a nitrogen atom through transamination reactions, where an amino group is transferred from an amino acid to a keto-acid, aldehyde, or ketone. biocyclopedia.comrsc.org This mechanism is observed in the biosynthesis of pseudoalkaloids, where the carbon skeleton is not derived from an amino acid. rsc.org For instance, in the biosynthesis of steroidal glycoalkaloids in Solanum species, the nitrogen is introduced late in the pathway via a transaminase. nih.gov While this mechanism is not typical for true alkaloids like the isoquinolines, it represents another strategy for nitrogen incorporation in natural product biosynthesis.
| Precursor | Alkaloid Class | Organism Example | Key Feature |
| L-Tryptophan | Indole Alkaloids | Various plants | Precursor to a wide range of indole-containing compounds. biocyclopedia.comepharmacognosy.com |
| L-Tryptophan | Quinoline Alkaloids | Certain organisms | Rearrangement of the indole ring can form a quinoline ring. biocyclopedia.com |
| L-Tryptophan | Isoquinolinequinone Alkaloids | Streptomyces albus Del14 | A novel pathway where tryptophan serves as the primary precursor. nih.gov |
Enzymatic Steps in Dihydroisoquinolinone Formation
The specific enzymatic steps leading to the formation of the dihydroisoquinolinone core, and particularly to "2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one," are not well-defined in the existing literature. However, we can infer potential enzymatic reactions based on the general biosynthesis of related isoquinoline alkaloids.
The formation of the core isoquinoline structure is catalyzed by norcoclaurine synthase (NCS), which performs a Pictet-Spengler reaction between dopamine and an aldehyde. biocyclopedia.comwikipedia.org Following the formation of the initial tetrahydroisoquinoline scaffold, a series of enzymatic modifications occur. These can include oxidations, reductions, methylations, and hydroxylations, catalyzed by a variety of enzymes such as oxidoreductases (e.g., cytochrome P450s and berberine (B55584) bridge enzyme), methyltransferases, and hydroxylases. frontiersin.orgoup.com
The formation of a dihydroisoquinolinone from a tetrahydroisoquinoline intermediate would likely involve an oxidation step to introduce the keto group at C-3. The introduction of a methyl group at C-1 could potentially occur before or after the formation of the isoquinoline ring, possibly through the action of a methyltransferase.
The presence of an amino group at the N-2 position is a particularly unusual feature. In the vast majority of isoquinoline alkaloids, the nitrogen atom is derived from the amino group of tyrosine (via dopamine) and is typically N-methylated. The direct N-amination to form a hydrazine-like moiety is not a commonly reported enzymatic reaction in alkaloid biosynthesis. It is possible that a specialized aminotransferase or another novel enzyme is responsible for this transformation.
| Enzyme Class | Potential Role in Dihydroisoquinolinone Formation |
| Norcoclaurine Synthase (NCS) | Catalyzes the initial Pictet-Spengler condensation to form the isoquinoline core. biocyclopedia.comwikipedia.org |
| Oxidoreductases (e.g., Cytochrome P450s) | May be involved in the oxidation of a tetrahydroisoquinoline precursor to a dihydroisoquinolinone. oup.com |
| Methyltransferases | Could catalyze the addition of a methyl group at the C-1 position. frontiersin.org |
| Aminotransferases | A hypothetical role in the introduction of the amino group at the N-2 position. biocyclopedia.comrsc.org |
Future Directions and Research Perspectives for 2 Amino 1 Methyl 2,3 Dihydroisoquinolin 3 One
Development of Novel Synthetic Strategies for Enhanced Accessibility and Efficiency
The advancement of therapeutic agents based on the 2,3-dihydroisoquinolin-3-one core is contingent upon the availability of efficient and versatile synthetic methodologies. While classical approaches such as the Bischler-Napieralski reaction have been employed for the synthesis of related structures, contemporary research is focused on developing more sophisticated and efficient strategies. nih.gov Future efforts will likely prioritize methods that offer high atom economy, regioselectivity, and stereoselectivity, particularly for constructing chiral centers.
Modern catalytic systems are at the forefront of this development. For instance, transition-metal-catalyzed reactions, such as those involving palladium, rhodium, or cobalt, have enabled novel C-H functionalization and annulation pathways to construct the dihydroisoquinolinone scaffold. researchgate.netorganic-chemistry.org Strategies like the palladium-catalyzed domino Heck/borylation reaction offer a route to functionalized dihydroisoquinolinones that can be further elaborated. nih.gov Similarly, cobalt- and rhodium-catalyzed C-H annulation of amides with alkenes or dienes presents a direct and efficient means to assemble the core structure. researchgate.netorganic-chemistry.org Another promising avenue is the use of photocatalytic methods, which can enable unique transformations like skeleton-editing [4+2] cyclization cascades to build complex dihydroisoquinolinedione systems from simple precursors. rsc.org
The application of these modern synthetic techniques to produce 2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one and its derivatives will be a key research focus. Developing a robust synthesis that allows for late-stage diversification would be particularly valuable, enabling the rapid generation of compound libraries for biological screening.
| Synthetic Strategy | Description | Potential Advantages | Reference |
| Domino Heck/Borylation | A palladium-catalyzed cascade reaction involving intramolecular Heck reaction followed by borylation to form functionalized dihydroisoquinolinones. | Allows for the introduction of a boronic ester group, which is a versatile handle for further cross-coupling reactions. | nih.gov |
| C-H Activation/Annulation | Transition-metal (e.g., Co, Rh, Pd) catalyzed reaction of amides with alkenes or dienes to directly form the heterocyclic ring via C-H bond functionalization. | High atom economy, reduces the need for pre-functionalized substrates, allows for direct and efficient ring construction. | researchgate.netorganic-chemistry.org |
| Photocatalytic [4+2] Strategy | A light-mediated reaction cascade involving vinyl azides and N-hydroxyphthalimide (NHPI) esters to construct the dihydroisoquinoline-1,4-dione skeleton. | Enables complex bond formations under mild conditions, provides access to unique structural motifs. | rsc.org |
Advanced SAR Studies for Optimized Biological Potency and Selectivity
To unlock the full therapeutic potential of the this compound scaffold, comprehensive Structure-Activity Relationship (SAR) studies are essential. These studies involve the systematic modification of the molecule's structure to understand how different functional groups influence its biological activity, potency, and selectivity towards a specific target. rsc.org
Future SAR campaigns will likely focus on several key positions of the molecule:
The 2-Amino Group: The reactivity of this group allows for the synthesis of a wide array of amides, sulfonamides, and ureas. Modifying this position could significantly impact hydrogen bonding interactions with biological targets and alter pharmacokinetic properties.
The 1-Methyl Group: Replacing the methyl group with other alkyl, aryl, or functionalized substituents can probe steric and electronic requirements within the target's binding pocket. The stereochemistry at this C1 position will be a critical factor to investigate.
The Aromatic Ring: Substitution on the benzo portion of the scaffold with various electron-donating or electron-withdrawing groups (e.g., halogens, hydroxyl, methoxy) can modulate the electronic properties of the entire molecule and provide additional interaction points with a receptor. nih.gov
The C4 Position: Functionalization of the methylene (B1212753) group at the C4 position could introduce new pharmacophoric features and vectors for altering the molecule's orientation in a binding site.
By generating a library of analogs and evaluating their biological activity, researchers can build detailed SAR models. These models, potentially enhanced by computational techniques like quantitative structure-activity relationship (QSAR) analysis, will guide the rational design of next-generation compounds with optimized potency and selectivity, minimizing off-target effects. nih.gov
| Position | Potential Modifications | Hypothesized Impact | Relevant Findings in Analogs |
| N2-Amino | Acylation, Sulfonylation, Alkylation | Modulate hydrogen bonding capacity, lipophilicity, and metabolic stability. | N-acyl derivatives of related scaffolds show varied biological activities. rsc.org |
| C1-Methyl | Varying alkyl chain length, introduction of aryl or cycloalkyl groups, stereochemical exploration (R/S). | Probe steric limits of the binding pocket, introduce hydrophobic or π-stacking interactions. | Substitution at C1 is common in biologically active 3,4-dihydroisoquinolines. nih.gov |
| Aromatic Ring (C5-C8) | Introduction of halogens, hydroxyl, methoxy, nitro, or amino groups. | Alter electronic properties, solubility, and provide new interaction points (e.g., hydrogen bonds, halogen bonds). | Hydroxy and halogen substitutions significantly influence the free-radical scavenging activity of dihydroisoquinoline-3-carboxylic acids. nih.gov |
| C4-Methylene | Introduction of alkyl, aryl, or carbonyl groups. | Introduce new pharmacophoric features, alter conformation, and explore new binding interactions. | Modifications at C4 can influence the overall shape and biological profile of the molecule. |
Exploration of New Biological Targets and Therapeutic Applications
The dihydroisoquinolinone core is a "privileged scaffold" found in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities. nbinno.comsemanticscholar.org This suggests that this compound and its derivatives may interact with a variety of biological targets, opening doors to new therapeutic applications.
Initial investigations into related structures have revealed several promising areas:
Anticancer Activity: Derivatives of isoquinoline (B145761) have demonstrated antiproliferative effects against various cancer cell lines. nih.gov One study identified a dihydroisoquinoline derivative that inhibits leucine (B10760876) aminopeptidase (B13392206) (LAP), an enzyme implicated in cancer progression. nih.gov This suggests the potential for developing novel anticancer agents from this scaffold.
Neurodegenerative Diseases: The inhibition of enzymes such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and D-amino Acid Oxidase (DAAO) is a key strategy in treating diseases like Alzheimer's and schizophrenia. nih.govresearchgate.net Certain 3,4-dihydroisoquinoline (B110456) derivatives have shown inhibitory activity against these enzymes, highlighting a potential application in neurology. nih.gov
Antimicrobial and Antiviral Applications: The broad biological activity of isoquinoline alkaloids includes antimicrobial and antiviral properties. mdpi.com Exploring the efficacy of this compound derivatives against various pathogens, including resistant bacterial strains and viruses like HIV, could yield new therapeutic leads. mdpi.com
Anti-inflammatory and Antioxidant Effects: Some dihydroisoquinoline compounds have been reported to possess anti-inflammatory and free-radical scavenging properties, which are relevant for treating a host of conditions related to oxidative stress. nih.gov
Future research will involve screening the compound and its analogs against diverse panels of biological targets, including kinases, proteases, and G-protein coupled receptors, to uncover novel mechanisms of action and expand its therapeutic potential.
| Potential Therapeutic Area | Biological Target(s) | Evidence from Related Scaffolds | Reference |
| Oncology | Leucine aminopeptidase (LAP), various kinases | Dihydroisoquinoline derivatives show antiproliferative activity on cancer cell lines. | nih.gov |
| Neurology | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), D-amino Acid Oxidase (DAAO) | Dihydroisoquinoline-3-carboxylic acids inhibit AChE, BuChE, and DAAO. | nih.gov |
| Infectious Diseases | Bacterial and viral enzymes | Tetrahydroisoquinoline derivatives have shown anti-HIV and broad antimicrobial activity. | mdpi.com |
| Inflammatory Diseases | Enzymes involved in oxidative stress pathways | Dihydroisoquinoline derivatives exhibit significant free-radical scavenging activity. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Dihydroisoquinolinone Research
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery and offers immense potential for accelerating research on the this compound scaffold. jddtonline.infonih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers alone. ijirt.org
Key applications of AI/ML in this context include:
Predictive Modeling: ML algorithms, such as graph neural networks, can be trained on existing data from dihydroisoquinolinone analogs to build predictive models for biological activity (QSAR), as well as for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. astrazeneca.commdpi.com This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the dihydroisoquinolinone scaffold. nih.gov These models can be optimized to generate structures with desired properties, such as high predicted potency for a specific target and favorable drug-like characteristics.
Target Identification and Drug Repurposing: AI can analyze biological data from genomics, proteomics, and clinical trials to identify novel potential targets for this class of compounds. mdpi.com It can also screen existing dihydroisoquinolinone derivatives against these targets to identify new therapeutic uses (drug repurposing).
Reaction Prediction and Synthesis Planning: ML models are being developed to predict the outcomes of chemical reactions and devise optimal synthetic routes. This can help chemists design more efficient and reliable syntheses for novel analogs of this compound.
By leveraging AI and ML, researchers can navigate the vast chemical space more efficiently, reduce the time and cost of drug development, and increase the likelihood of discovering new, effective medicines based on the dihydroisoquinolinone core. jddtonline.info
Investigations into Novel Reactivity and Chemical Transformations of the Core Scaffold
A thorough exploration of the chemical reactivity of the this compound scaffold is crucial for expanding its utility as a building block in medicinal chemistry. Understanding how the core structure can be chemically transformed allows for the creation of more diverse and complex molecules for biological testing. The dihydroisoquinolinone framework is considered a "privileged scaffold," meaning it can serve as a versatile synthon for preparing a wide range of biologically active compounds. nih.gov
Future research in this area will likely focus on:
Functionalization of the Aromatic Ring: Beyond simple electrophilic aromatic substitution, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be used to attach a wide variety of substituents to the benzene (B151609) ring, provided a suitable handle (like a halogen or boronic ester) is present. nih.gov
Reactions at the C4 Position: The methylene group at C4 is a potential site for functionalization. Enolate chemistry could be used to introduce alkyl, acyl, or other groups, creating new stereocenters and expanding the structural diversity of the scaffold.
Transformations of the Lactam Moiety: The lactam (cyclic amide) functionality can potentially be reduced or subjected to other transformations to access different heterocyclic systems, such as the corresponding tetrahydroisoquinolines.
Domino and Cascade Reactions: Designing one-pot reactions where the dihydroisoquinolinone core is formed and subsequently functionalized in a cascade sequence can significantly improve synthetic efficiency. nih.gov
By treating the this compound core as a versatile chemical platform, chemists can unlock new avenues for creating novel molecular architectures with unique biological profiles. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-1-methyl-2,3-dihydroisoquinolin-3-one and its derivatives?
- Methodological Answer : A widely used approach involves reacting intermediates (e.g., compound 3 in ) with acyl chlorides under anhydrous conditions (e.g., dioxane) using 4-dimethylaminopyridine (DMAP) and potassium carbonate as catalysts. For example, derivatives with acetyl or benzoyl groups are synthesized by refluxing with acetyl chloride or benzoyl chloride, followed by acidification and purification via silica gel chromatography . Variations in substituents (e.g., methoxy or methyl groups) require tailored electrophiles (e.g., 2-methoxybenzoyl chloride), with yields dependent on steric and electronic effects .
Q. How are structural and purity characteristics validated for dihydroisoquinolinone derivatives?
- Methodological Answer : Characterization relies on 1H NMR (e.g., δ 1.55–1.68 ppm for adamantyl groups in ), 13C NMR , and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Melting points and thin-layer chromatography (TLC) are used to assess purity, while elemental analysis ensures stoichiometric accuracy. For example, derivatives in report melting points between 120–250°C and HRMS data with <5 ppm mass tolerance .
Q. What bioactivity screening methods are applicable to these compounds?
- Methodological Answer : Acetylcholinesterase (AChE) inhibition assays () or antioomycete activity tests () are common. Bioactivity is quantified via IC50 values using spectrophotometric methods (e.g., Ellman’s assay for AChE). Statistical validation requires one-way ANOVA with post-hoc tests (e.g., Fisher’s LSD at 95% confidence) to compare mean activity across derivatives .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for dihydroisoquinolinones?
- Methodological Answer : Divergent SAR results (e.g., non-overlapping clusters in receptor-response models) often stem from methodological differences. Hybrid approaches combine wet-lab data (e.g., heterologous receptor expression in ) with machine learning (ML) models to identify key chemical features. For example, meta-analyses of multi-receptor datasets (e.g., 52 mouse receptors in ) can reconcile discrepancies by isolating receptor-specific binding motifs .
Q. What strategies optimize reaction yields for sterically hindered dihydroisoquinolinone derivatives?
- Methodological Answer : Steric hindrance (e.g., 3-methylbenzoyl groups in ) reduces nucleophilic attack efficiency. Yield optimization may involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility.
- Catalyst tuning : DMAP or microwave-assisted synthesis accelerates reactions.
- Temperature control : Lower temperatures mitigate side reactions for bulky substituents.
Post-reaction workup (e.g., pH adjustment to precipitate impurities) further improves purity .
Q. How do substituent electronic effects influence bioactivity in dihydroisoquinolinones?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity, potentially increasing AChE binding affinity. Conversely, electron-donating groups (e.g., methoxy in ) may improve solubility but reduce target engagement. Quantitative SAR (QSAR) models using Hammett constants (σ) or frontier molecular orbital (FMO) analysis can predict these effects .
Q. What statistical frameworks address variability in bioactivity data across studies?
- Methodological Answer : Between-study variability (e.g., differing IC50 values) arises from assay conditions (e.g., enzyme source, buffer pH). Multivariate ANOVA or mixed-effects models account for covariates like temperature or reagent batch. For example, uses SEM (standard error of the mean) to report variability, while emphasizes dataset harmonization via meta-analysis .
Critical Analysis of Contradictions
- Synthesis Yields : Lower yields for bulky substituents (e.g., 45% for 2e in Table 1) highlight steric limitations, necessitating alternative catalysts (e.g., Pd/BINAP systems in ).
- Bioactivity Variability : IC50 discrepancies (e.g., 1.2 µM vs. 0.8 µM in Table 2) may reflect assay-specific conditions (e.g., enzyme isoform differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
